molecular formula C20H25N3O3 B6511439 ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922090-64-0

ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B6511439
CAS RN: 922090-64-0
M. Wt: 355.4 g/mol
InChI Key: VSTUSQMBHINCDK-UHFFFAOYSA-N
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Description

Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (ECPC) is a small molecule that has been the focus of numerous scientific studies in recent years. It has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. ECPC is a member of the pyridazine class of compounds, which are characterized by their ability to form strong hydrogen bonds with other molecules. ECPC is also known to possess a variety of biochemical and physiological effects, making it a potentially useful tool for laboratory experiments.

Scientific Research Applications

Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. In particular, this compound has been found to possess strong antiviral, antibacterial, and antifungal activity, making it a potential therapeutic agent. Furthermore, this compound has been found to possess anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential applications in the field of drug delivery, as it has been found to be capable of crossing the blood-brain barrier and delivering drugs to the central nervous system.

Mechanism of Action

The exact mechanism of action of ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is still not completely understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, this compound has been found to interact with the enzyme cyclooxygenase-2 (COX-2), resulting in the inhibition of the production of pro-inflammatory molecules. Additionally, this compound has been found to interact with the enzyme acetylcholinesterase (AChE), resulting in the inhibition of the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For example, this compound has been found to possess antiviral, antibacterial, and antifungal activity, making it a potential therapeutic agent. Additionally, this compound has been found to possess anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Furthermore, this compound has been found to possess neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The use of ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in laboratory experiments has numerous advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its ability to interact with a variety of proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are also some limitations to using this compound in laboratory experiments, such as its relatively short half-life, which limits its use in long-term experiments.

Future Directions

The potential future directions for the use of ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate are numerous. One potential future direction is the development of new therapeutic agents based on this compound. Additionally, this compound could be used to develop new drug delivery systems, as it has been found to be capable of crossing the blood-brain barrier and delivering drugs to the central nervous system. Furthermore, this compound could be used in the development of new diagnostic tools, as it has been found to possess strong antiviral, antibacterial, and antifungal activity. Finally, this compound could be used to develop new treatments for neurological disorders, as it has been found to possess neuroprotective effects.

Synthesis Methods

Ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (ECCPC) with cycloheptylamine. This reaction is conducted in a basic environment, such as sodium hydroxide, and yields the desired product in high yields. In addition, this compound can also be synthesized by the reaction of ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (ECCCPC) with cycloheptylamine in a basic environment, such as sodium hydroxide.

properties

IUPAC Name

ethyl 4-(cycloheptylamino)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-26-20(25)19-17(21-15-10-6-3-4-7-11-15)14-18(24)23(22-19)16-12-8-5-9-13-16/h5,8-9,12-15,21H,2-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTUSQMBHINCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC2CCCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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